Product packaging for Ecopipam Hydrochloride(Cat. No.:CAS No. 190133-94-9)

Ecopipam Hydrochloride

Cat. No.: B1205277
CAS No.: 190133-94-9
M. Wt: 350.3 g/mol
InChI Key: APFMVAHRFWBCDG-JUOYHRLASA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Ecopipam hydrochloride (SCH-39166) is a potent, selective, and orally active antagonist of dopamine D1 and D5 receptors, with Kis of 1.2 nM and 2.0 nM, respectively . This compound exhibits over 40-fold selectivity for D1/D5 receptors over D2, D4, 5-HT, and α2a receptors . Its mechanism of action involves modulating the mesolimbic dopamine pathway, which is critical for reward and pleasure behaviors . As a research chemical, this compound is a valuable tool for neuroscientists investigating disorders linked to dopaminergic dysfunction. It has been utilized in preclinical and clinical studies exploring a range of conditions, including Tourette syndrome, stuttering (childhood-onset fluency disorder), Lesch-Nyhan syndrome, pathological gambling, cocaine addiction, and obesity . Recent research also highlights its potential in rescuing autistic-like behaviors in a mouse model of Mucopolysaccharidosis type IIIA, paving the way for its use in managing psychotic symptoms in neurodegenerative disorders . The product is provided for research purposes only and is strictly not for diagnostic, therapeutic, or human use. Researchers should handle the material according to the provided safety data sheets.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H21Cl2NO B1205277 Ecopipam Hydrochloride CAS No. 190133-94-9

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

190133-94-9

Molecular Formula

C19H21Cl2NO

Molecular Weight

350.3 g/mol

IUPAC Name

(6aS,13bR)-11-chloro-7-methyl-5,6,6a,8,9,13b-hexahydronaphtho[1,2-a][3]benzazepin-12-ol;hydrochloride

InChI

InChI=1S/C19H20ClNO.ClH/c1-21-9-8-13-10-16(20)18(22)11-15(13)19-14-5-3-2-4-12(14)6-7-17(19)21;/h2-5,10-11,17,19,22H,6-9H2,1H3;1H/t17-,19+;/m0./s1

InChI Key

APFMVAHRFWBCDG-JUOYHRLASA-N

Isomeric SMILES

CN1CCC2=CC(=C(C=C2[C@@H]3[C@@H]1CCC4=CC=CC=C34)O)Cl.Cl

Canonical SMILES

CN1CCC2=CC(=C(C=C2C3C1CCC4=CC=CC=C34)O)Cl.Cl

Other CAS No.

190133-94-9

Pictograms

Irritant

Origin of Product

United States

Molecular and Cellular Mechanisms of Ecopipam Hydrochloride Action

Dopamine (B1211576) Receptor Subtype Selectivity and Affinity

Ecopipam's pharmacological profile is defined by its high affinity and selectivity for the D1-like family of dopamine receptors, which includes the D1 and D5 receptor subtypes. emalexbiosciences.com

Research has consistently demonstrated that Ecopipam (B1671091) hydrochloride binds potently to both D1 and D5 dopamine receptors. wikipedia.orgncats.io In vitro binding assays have determined its inhibitor constant (Kᵢ) to be approximately 1.2 nM for the D1 receptor and 2.0 nM for the D5 receptor. medchemexpress.commedchemexpress.commedchemexpress.comtargetmol.com This high affinity indicates a strong binding capacity to these specific receptor subtypes. ncats.io Studies using cloned human receptors have confirmed that ecopipam binds with high affinity to human D1 (hD1) and human D5 (hD5) receptors. epo.org

A key feature of Ecopipam is its selectivity for D1-like receptors over other dopamine receptor subtypes and other neurotransmitter systems. wikipedia.org It shows significantly lower affinity for the D2-like family of receptors (D2, D3, and D4). epo.org The binding affinity for the D2 receptor is reported with a Kᵢ value of 0.98 µM, and for the D4 receptor, the Kᵢ is 5.52 µM. medchemexpress.commedchemexpress.commedchemexpress.comtargetmol.com This represents a selectivity of over 700-fold for D1/D5 receptors compared to human D2, D3, and D4 receptors. epo.org

Furthermore, Ecopipam demonstrates low affinity for other receptors, such as the serotonin (B10506) (5-HT) receptor (Kᵢ = 0.08 µM) and the alpha-2a (α2a) adrenergic receptor (Kᵢ = 0.73 µM). medchemexpress.commedchemexpress.commedchemexpress.comtargetmol.com This selective binding profile distinguishes it from many other dopamine-modulating agents that interact with a broader range of receptor targets. wikipedia.org

Table 1: Ecopipam Hydrochloride Receptor Binding Affinity

Receptor SubtypeInhibitor Constant (Kᵢ)
Dopamine D11.2 nM
Dopamine D52.0 nM
Dopamine D20.98 µM
Dopamine D45.52 µM
Serotonin (5-HT)0.08 µM
Alpha-2a (α2a)0.73 µM

This table presents the inhibitor constant (Kᵢ) values of this compound for various neurotransmitter receptors. A lower Kᵢ value indicates a higher binding affinity.

High Affinity for D1 and D5 Dopamine Receptors

Receptor Binding Kinetics and Characteristics

Ecopipam acts as a selective antagonist at D1 and D5 dopamine receptors. evitachem.comwikipedia.org This means that it binds to these receptors but does not activate them, thereby blocking the signaling that would typically occur upon binding of the endogenous neurotransmitter, dopamine. evitachem.com The binding is characterized as being both high-affinity and saturable. ncats.io At the molecular level, Ecopipam's binding to the D1 receptor induces conformational changes that prevent dopamine from activating the receptor and initiating its signaling cascade. Positron emission tomography (PET) studies involving radiolabeled Ecopipam have confirmed specific binding of the compound within the human brain. epo.org

Intracellular Signaling Pathway Modulation

By acting as an antagonist at D1/D5 receptors, this compound directly influences the intracellular signaling pathways linked to these receptors.

The D1-like family of dopamine receptors (D1 and D5) is coupled to G-proteins that stimulate the enzyme adenylate cyclase. genome.jp Activation of these receptors by dopamine normally leads to an increase in the production of the second messenger, cyclic AMP (cAMP). epo.orggenome.jp As an antagonist, Ecopipam blocks this receptor activation. evitachem.com Consequently, its primary intracellular effect is the prevention of dopamine-stimulated adenylate cyclase activity, leading to a reduction or decrease in cAMP production. evitachem.com

The modulation of cAMP levels initiates a cascade of further downstream cellular events. The reduction in cAMP affects the activity of various protein kinases, such as Protein Kinase A (PKA), which are dependent on cAMP for their activation. A significant downstream target of striatal D1 receptors is the extracellular signal-regulated kinase (ERK) signaling pathway. researchgate.net The activation of ERK is considered a crucial integrator of signaling from both D1 receptors and glutamate (B1630785) N-methyl-D-aspartate (NMDA) receptors. researchgate.net By blocking the initial D1 receptor signal, Ecopipam can modulate these downstream cascades, which are involved in regulating neuronal activity and long-term cellular alterations. researchgate.net

Inhibition of Adenylate Cyclase and Cyclic AMP (cAMP) Production

Neurochemical Basis of Action in Neural Circuits

Ecopipam's therapeutic potential stems from its precise interaction with specific neural circuits, primarily by altering the signaling of dopamine, a critical neurotransmitter involved in motor control, reward, and executive functions. By selectively blocking the D1-like family of dopamine receptors (D1 and D5), ecopipam offers a distinct neurochemical approach compared to traditional neuroleptics that primarily target D2 receptors. wikipedia.org

This compound's principal mechanism is the competitive antagonism of dopamine D1 and D5 receptors. wikipedia.org It binds to these receptors without activating them, thereby preventing the endogenous neurotransmitter dopamine from binding and initiating its downstream signaling cascade. patsnap.com This action is highly selective, with significantly lower affinity for D2-like receptors (D2, D3, D4) and serotonin (5-HT) receptors. wikipedia.orgmedchemexpress.com

The D1 class of receptors is coupled to the Gαs/olf G-protein and stimulates the production of cyclic AMP (cAMP) via adenylyl cyclase. patsnap.comwikipedia.org By blocking D1 and D5 receptors, ecopipam effectively reduces the generation of this second messenger, leading to decreased activity of protein kinase A (PKA) and downstream signaling targets like the dopamine- and cAMP-regulated phosphoprotein of 32 kDa (DARPP-32). patsnap.comfrontiersin.org This modulation of the cAMP pathway is central to ecopipam's effect on neuronal excitability and gene expression within dopamine-responsive brain regions like the striatum and prefrontal cortex. patsnap.comfrontiersin.org

Research has quantified the binding affinity of ecopipam for various receptors, highlighting its selectivity.

ReceptorBinding Affinity (Ki)Reference
Dopamine D11.2 nM medchemexpress.com
Dopamine D52.0 nM medchemexpress.com
Dopamine D20.98 µM (980 nM) medchemexpress.com
Dopamine D45.52 µM (5520 nM) medchemexpress.com
Serotonin (5-HT)0.08 µM (80 nM) medchemexpress.com
Alpha-2A Adrenergic (α2a)0.73 µM (730 nM) medchemexpress.com

This selective antagonism of the D1/D5 receptors without significant action on D2 receptors is believed to underlie its potential to modulate dopamine-mediated behaviors with a different profile than typical antipsychotics.

The dopaminergic system is intricately linked with other major neurotransmitter systems. By altering dopamine signaling, ecopipam indirectly influences the activity of acetylcholine (B1216132), serotonin, and glutamate. patsnap.com

Acetylcholine: Dopamine receptors play a crucial role in modulating the release of acetylcholine (ACh) in brain regions like the striatum and hippocampus. jneurosci.orgnih.govnih.gov Studies have shown that D1 receptor activation generally exerts a facilitatory influence on ACh release. nih.govpsu.eduoup.com Consequently, antagonism of D1 receptors by compounds like ecopipam can indirectly modulate cholinergic transmission. In-vivo microdialysis studies in rats have demonstrated that local administration of ecopipam (identified as SCH 39166) can reversibly decrease the release of acetylcholine in the striatum. medchemexpress.cominvivochem.com This suggests that by blocking the tonic stimulatory effect of dopamine at D1 receptors on cholinergic interneurons, ecopipam can lead to a reduction in cholinergic activity in specific circuits.

Serotonin: Ecopipam shows a low affinity for direct binding to serotonin receptors. wikipedia.orgmedchemexpress.com However, functional interactions between the dopamine and serotonin systems are well-established. Modulation of D1 receptors can indirectly alter serotonergic balance. patsnap.com For instance, some research suggests that the behavioral effects of D1 receptor agonists may be mediated through the 5-HT1C receptor, indicating a downstream interaction. ane.pl While direct antagonism of serotonin receptors by ecopipam is minimal, its primary action on dopamine pathways can cause ripple effects on the complex dopamine-serotonin regulatory loop, although the precise clinical implications of this indirect modulation are still under investigation. patsnap.comnih.gov

Glutamate: A significant interplay exists between dopamine D1 receptors and glutamate receptors, particularly the N-methyl-D-aspartate (NMDA) type. frontiersin.orgnih.gov These two systems work in concert to regulate synaptic plasticity and neuronal signaling, especially through the extracellular signal-regulated kinase (ERK) pathway. nih.govresearchgate.net Activation of both D1 and glutamate receptors is often necessary for a full physiological response, such as ERK activation in striatal neurons. nih.gov D1 receptor antagonism can therefore attenuate glutamate-mediated signaling. Research shows that a D1 antagonist can significantly reduce glutamate-induced ERK activation, indicating that intact D1 signaling is required for glutamate to exert its full effect. nih.gov Conversely, activation of NMDA receptors has been shown to promote the translocation of D1 receptors to the neuronal membrane, enhancing their availability. pnas.org By blocking D1 receptors, ecopipam can uncouple this synergistic relationship, thereby indirectly modulating glutamatergic pathway functions. patsnap.commdpi.com For example, ecopipam (2µM) was found to abolish the proconvulsive effect of dopamine in an isolated corticohippocampal formation, a model where glutamatergic activity is relevant. medchemexpress.commedchemexpress.com

Neurotransmitter SystemObserved Indirect Effect of D1 Antagonism (Ecopipam/Analogues)Key Research FindingReference
AcetylcholineDecreased release in the striatumEcopipam (5 and 10 µM) reversibly and dose-dependently decreased acetylcholine release in the rat striatum. medchemexpress.cominvivochem.com
SerotoninIndirect modulation of system balanceD1 agonism appears to act via 5-HT1C receptors, suggesting D1 antagonism can indirectly alter this pathway. ane.pl
GlutamateAttenuation of NMDA receptor-mediated signalingD1 receptor antagonism attenuates glutamate-induced activation of the ERK signaling pathway in striatal neurons. nih.gov

Pharmacological Characterization in Preclinical Models

In Vitro Pharmacological Studies

Receptor Binding Assays Using Homogenates and Cloned Receptors

In vitro binding studies have been fundamental in elucidating the affinity and selectivity of ecopipam (B1671091) for its target receptors. Assays conducted using rat brain homogenates demonstrated ecopipam's high affinity for D1/D5 receptors at low nanomolar concentrations. google.comgoogle.com Further investigations using cloned human receptors confirmed these findings, showing high-affinity binding to human D1 and D5 receptors. google.comgoogle.com

A key characteristic of ecopipam is its pronounced selectivity for the D1/D5 receptor subfamily over the D2-like receptor subfamily (D2, D3, and D4). emalexbiosciences.com Binding studies utilizing the D2-selective ligand ³H-spiperone revealed that ecopipam is approximately 1000-fold more selective for the D1 receptor compared to the D2 receptor. google.comgoogle.com This selectivity is a critical feature, distinguishing it from many typical antipsychotic agents that primarily target D2 receptors. emalexbiosciences.com The compound also exhibits over 40-fold selectivity for D1/D5 receptors over serotonin (B10506) (5-HT) and alpha-2a adrenergic receptors. medchemexpress.com Specifically, its affinity for the 5-HT receptor, assessed using ³H-ketanserin, was found to be 100-fold lower than its affinity for the D1 receptor. google.comgoogle.com

Table 1: Receptor Binding Affinity (Ki) of Ecopipam

ReceptorKi (nM)
Dopamine (B1211576) D11.2 medchemexpress.commedchemexpress.com
Dopamine D52.0 medchemexpress.commedchemexpress.com
Dopamine D2980 medchemexpress.com
Dopamine D45520 medchemexpress.com
Serotonin (5-HT)80 medchemexpress.com
Alpha-2A Adrenergic731 medchemexpress.com
This table displays the inhibitory constants (Ki) of ecopipam at various neurotransmitter receptors, indicating its high affinity and selectivity for the D1/D5 receptor subtypes.

Functional Assays in Cell Lines (e.g., CHO-K1 cells for cAMP Hunter assay)

Functional assays have corroborated the antagonistic properties of ecopipam observed in binding studies. The dopamine D1 receptor is a Gs-coupled G-protein coupled receptor (GPCR), and its activation leads to an increase in intracellular cyclic AMP (cAMP). googleapis.com Functional assays, such as the cAMP Hunter assay in Chinese Hamster Ovary (CHO-K1) cells, are utilized to measure the ability of a compound to block this agonist-induced cAMP production. discoverx.comfishersci.comdiscoverx.comfishersci.se Studies have confirmed that ecopipam acts as an antagonist, effectively blocking dopamine-stimulated adenylate cyclase activity. researchgate.net This antagonistic activity at the D1 receptor prevents the downstream signaling cascade initiated by dopamine.

Effects on Isolated Tissue Preparations (e.g., corticohippocampal formation)

Investigations using isolated tissue preparations have provided further evidence of ecopipam's functional antagonism. In studies on isolated corticohippocampal formations, dopamine has been shown to have a proconvulsant effect. medchemexpress.commedchemexpress.com Application of ecopipam (at a concentration of 2 μM) was found to completely abolish this proconvulsant effect of dopamine (10 μM). medchemexpress.commedchemexpress.com When applied alone, ecopipam had no significant effect on the baseline epileptiform activity, but it effectively prevented dopamine from enhancing the power and occurrence of seizure-like events. invivochem.com This demonstrates ecopipam's ability to functionally block D1 receptor-mediated effects in a complex neural circuit. invivochem.com

In Vivo Animal Pharmacology

Effects on Dopamine Agonist-Induced Behaviors in Rodent Models (e.g., Apomorphine-induced stereotypy)

The in vivo efficacy of ecopipam as a D1 antagonist has been demonstrated in various rodent models. One classic model involves the administration of apomorphine, a non-selective dopamine agonist, which induces stereotyped behaviors such as sniffing, licking, and gnawing. researchgate.netresearchgate.net Ecopipam has been shown to antagonize apomorphine-induced stereotypy in rats. medchemexpress.comresearchgate.netinvivochem.com This effect is consistent with the pharmacological profile of a dopamine antagonist. researchgate.net These studies confirm that the D1 receptor antagonism observed in vitro translates to a functional blockade of dopamine-mediated behaviors in a whole-animal system. researchgate.net

Modulation of Reward-Related Behaviors in Preclinical Addiction Models

The mesolimbic dopamine system, particularly the D1 receptor, is critically involved in reward processing and the reinforcing effects of drugs of abuse. netce.comstanford.edu Preclinical models of addiction are therefore valuable for assessing the potential of compounds like ecopipam to modulate these behaviors.

Studies in rodent models have shown that ecopipam can modulate behaviors associated with drug reward. For instance, it has been demonstrated to abolish the enhancement of a sensory reinforcer induced by nicotine (B1678760) in adult rats. medchemexpress.com In models of cocaine addiction, the role of D1 antagonists is complex. While some animal data suggest that D1 receptor antagonists can decrease cocaine self-administration, human studies with ecopipam have yielded different results, showing an enhancement of cocaine's subjective effects and self-administration. nih.gov Other preclinical studies have investigated the effects of D2- and D3-preferring ligands on choice between cocaine and food, highlighting the distinct roles of different dopamine receptor subtypes in addiction-related behaviors. researchgate.net The intricate involvement of the dopamine system in reward and addiction underscores the importance of these preclinical models in understanding the potential therapeutic applications and limitations of D1 receptor antagonists. researchgate.netscispace.comk-state.edu

Impact on Specific Neurotransmitter Release in Animal Brain Regions (e.g., Acetylcholine (B1216132) in rat striatum)

Ecopipam has been shown to modulate the release of key neurotransmitters in specific brain regions of animals. A notable area of investigation has been its effect on acetylcholine release in the rat striatum.

In studies involving awake, freely moving rats, the local application of ecopipam hydrochloride into the dorsal striatum via reverse dialysis resulted in a reversible and dose-dependent decrease in acetylcholine release. invivochem.com When administered in the presence of the acetylcholinesterase inhibitor neostigmine (B1678181), ecopipam at concentrations of 1, 5, and 10 μM produced a significant reduction in striatal acetylcholine levels. invivochem.com Specifically, with 0.01 μM neostigmine, acetylcholine release was decreased by approximately 8%, 24%, and 27% at ecopipam concentrations of 1, 5, and 10 μM, respectively. invivochem.com Similar dose-dependent reductions of 14%, 28%, and 30% were observed in the presence of a higher neostigmine concentration (0.1 μM). invivochem.com These findings suggest a facilitatory dopaminergic tone on striatal acetylcholine release, which is mediated by dopamine D1 receptors located on cholinergic interneurons. invivochem.com

Furthermore, in isolated corticohippocampal formations from newborn mice, this compound (2 μM) was able to completely abolish the proconvulsive effect of dopamine (10 μM). medchemexpress.com

Investigations of Pharmacokinetic Properties in Animal Models

The pharmacokinetic profile of ecopipam has been examined in various animal models, establishing its characteristics regarding absorption, distribution, metabolism, and excretion.

Ecopipam is recognized as an orally active compound that can effectively cross the blood-brain barrier. wikipedia.org This allows it to reach and occupy dopamine receptors within the central nervous system. wikipedia.org Studies in animal models have indicated an elimination half-life of approximately 10 hours. wikipedia.org

A Phase 1 study in healthy male subjects involving radiolabeled ecopipam ([14C]-Ecopipam) was crucial in defining the drug's absorption, metabolism, and excretion (ADME) profile, which informed dose selection for subsequent trials. patsnap.com Additionally, food-effect studies have been conducted to assess the impact of food on the pharmacokinetics of ecopipam. patsnap.comclinicaltrials.gov

Behavioral Characterization in Various Animal Paradigms

Ecopipam's behavioral effects have been extensively characterized in a variety of animal models, providing insights into its potential therapeutic applications. These studies have explored its impact on motor control, motivation, and behaviors related to neuropsychiatric disorders. evitachem.com

In rats, ecopipam has been shown to antagonize apomorphine-induced stereotypy. invivochem.commedchemexpress.com It has also been observed to abolish the enhancement of a sensory reinforcer induced by nicotine in adult rats. invivochem.commedchemexpress.com

Studies using effort-based choice tasks, such as the fixed ratio 5/chow feeding choice task, have demonstrated that ecopipam can induce a low-effort bias in both male and female rats. researchgate.net This is characterized by a decrease in lever pressing for a preferred food reward and an increase in the consumption of freely available but less preferred chow. researchgate.netfrontiersin.org For instance, ecopipam administered at doses of 0.05–0.2 mg/kg decreased lever pressing and increased chow intake. researchgate.net

In a primate model, ecopipam blocked tic induction by the nonselective dopamine agonist apomorphine. aap.org Furthermore, in a mouse model of Sanfilippo syndrome type A (MPS-IIIA), ecopipam was found to rescue abnormal locomotor behaviors and cognitive deficits. larvol.com

The discriminative stimulus effects of cocaine have also been investigated. In monkeys trained to discriminate cocaine from saline, ecopipam was shown to reduce cocaine-appropriate responding, suggesting that D1 dopamine receptors are involved in the subjective effects of cocaine.

Below is a table summarizing key behavioral findings in preclinical models:

Table 1: Summary of Ecopipam's Behavioral Effects in Animal Models
Animal Model Behavioral Paradigm Key Findings Citations
Rats Apomorphine-induced stereotypy Antagonized stereotyped behaviors. medchemexpress.com, invivochem.com
Rats Nicotine-induced sensory reinforcer enhancement Abolished the enhancement effect. medchemexpress.com, invivochem.com
Rats (male and female) Fixed ratio 5/chow feeding choice task Induced a low-effort bias, decreasing lever pressing and increasing chow intake. researchgate.net
Primates Apomorphine-induced tics Blocked the induction of tics. aap.org
Mice (MPS-IIIA model) Locomotor activity and cognition Rescued abnormal locomotor behaviors and cognitive deficits. larvol.com
Monkeys Cocaine discrimination Reduced cocaine-appropriate responding.

Synthetic and Medicinal Chemistry Investigations of Ecopipam Hydrochloride

Chemical Structure and Derivatives

Ecopipam (B1671091), with the chemical formula C₁₉H₂₀ClNO, is a complex molecule with specific structural features that are crucial for its biological activity. evitachem.com

Classification as a Benzazepine Derivative

Ecopipam is classified as a benzazepine derivative. google.commedkoo.com Its core structure is a fused ring system known as benzo[d]naphtho[2,1-b]azepine. evitachem.com This rigid framework is considered essential for its ability to bind to its target receptors. The molecule also features a chlorine atom and a hydroxyl group, which play a significant role in its pharmacological profile. evitachem.com

Stereochemical Considerations and Enantiomers

Ecopipam possesses asymmetric carbon atoms, meaning it can exist as different stereoisomers, specifically enantiomers. google.comgoogle.com The specific stereoisomer with the desired pharmacological activity is the (6aS,13bR)-enantiomer. medkoo.comnih.gov This highlights the importance of stereochemistry in the design and synthesis of Ecopipam, as different enantiomers can have varied biological effects.

Synthetic Methodologies and Process Research

The synthesis of Ecopipam hydrochloride is a multi-step process that requires careful control over chemical reactions and purification methods to ensure the desired stereochemistry and purity.

Advancements in Synthesis Techniques

In recent years, there has been a growing interest in developing more efficient and sustainable methods for synthesizing pharmaceutical compounds. For Ecopipam, this includes exploring "green chemistry" approaches to minimize waste and use less hazardous substances. The application of continuous flow synthesis is also being investigated. nih.govmdpi.com This technique can offer better control over reaction conditions, leading to improved yield and purity, and can be more easily automated. nih.govfrontiersin.org Furthermore, the use of biocatalysis, which employs enzymes to carry out specific chemical transformations, is another promising area of research. mdpi.comnih.gov Biocatalysis can offer high selectivity and operate under mild conditions, making it an attractive option for complex syntheses like that of Ecopipam. mdpi.comnih.govrsc.org

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule relates to its biological activity. For Ecopipam and its analogs, these studies have provided valuable insights into the features necessary for potent and selective dopamine (B1211576) receptor antagonism.

Ecopipam is a conformationally restricted analog of another benzazepine compound, SCH 23390. nih.gov Its design has led to improved selectivity for dopamine D1/D5 receptors over serotonin (B10506) (5-HT2) receptors. nih.gov SAR studies have shown that the N-methyl group on the azepine ring is important for its activity at D1 receptors. nih.govacs.org Modifications to other parts of the molecule, such as the substituents on the aromatic rings, can significantly alter the compound's binding affinity and functional activity at dopamine receptors. acs.org For example, the presence and position of the chlorine and hydroxyl groups are critical for its antagonist properties. evitachem.com

Researchers have synthesized and evaluated a wide range of benzazepine derivatives to explore the SAR. These studies have investigated the effects of different substituents on the aromatic rings and modifications to the azepine ring. google.comgoogle.comresearchgate.net The goal of these investigations is to identify new compounds with improved pharmacokinetic profiles, enhanced selectivity, or different functional activities (e.g., partial agonism). nih.govresearchgate.net

Below is a data table summarizing the binding affinities of Ecopipam and a related compound at various receptors.

CompoundD1 Receptor Ki (nM)D5 Receptor Ki (nM)D2 Receptor Ki (µM)5-HT2 Receptor Ki (µM)
Ecopipam 1.2 nih.govmedchemexpress.com2.0 nih.govmedchemexpress.com0.98 medchemexpress.com0.08 medchemexpress.com
SCH 23390 ----

These SAR studies are essential for the rational design of new drug candidates with optimized properties. nih.govresearchgate.net

Exploration of Phenol (B47542) Bioisosteric Analogues

The exploration of bioisosteric analogues is a fundamental strategy in medicinal chemistry aimed at modifying a drug's physicochemical properties while retaining its desired biological activity. In the case of Ecopipam, which possesses a critical phenol group, research has been directed toward understanding how replacing this group with bioisosteres impacts receptor affinity and selectivity. The phenol group in Ecopipam is susceptible to O-glucuronidation, a metabolic pathway that can lead to a poor pharmacokinetic profile and low oral bioavailability. acs.org Therefore, identifying a suitable bioisostere could lead to compounds with improved metabolic stability.

Ecopipam's rigid benzonaphthazepine structure has served as a pharmacophore template for the design of new compounds. d-nb.infonih.gov In one such investigation, researchers synthesized a series of novel dibenzazecine compounds to explore their receptor profiles. d-nb.info While not direct analogues of Ecopipam, the principles from this research illustrate the effects of bioisosteric replacement. For instance, the compound LE410, which lacks the hydroxyl group, underwent a bioisosteric replacement where one of its benzene (B151609) rings was substituted with a thiophene (B33073) ring to create LE420. d-nb.info This modification resulted in a compound with a similar receptor profile but with a general reduction in affinity at all tested dopamine receptors. d-nb.info

The following table details the change in binding affinities (pKi) for selected dopamine receptors resulting from the bioisosteric replacement of a benzene ring with a thiophene ring.

Table 1: Effect of Bioisosteric Replacement on Dopamine Receptor Affinity

Compound Modification pKi at hD1 pKi at hD2L pKi at hD3 pKi at hD4.4
LE410 Dibenzazecine 6.55 7.54 6.86 6.64
LE420 Thiophene Bioisostere of LE410 5.92 6.82 6.35 6.07

Data sourced from BMC Pharmacology. d-nb.info

This research underscores the sensitivity of the dopamine receptor binding pocket to structural changes and demonstrates how bioisosteric replacement, a key strategy in medicinal chemistry, can modulate the pharmacological profile of a ligand series based on a template like Ecopipam.

Rational Design of Ecopipam Derivatives

Rational drug design involves creating new molecules with a specific biological action based on a thorough understanding of a biological target's structure. Ecopipam, with its conformationally restricted benzonaphthazepine framework, serves as an excellent starting point or template for designing new dopamine receptor ligands. d-nb.infonih.gov Its rigid structure limits the number of possible conformations, providing a clearer basis for establishing structure-activity relationships (SAR). d-nb.infonih.gov

Studies have utilized Ecopipam as a template to design novel compounds with different receptor profiles. d-nb.info A notable example from this research is the comparison between the monohydroxylated compound LE404 and its non-hydroxylated derivative, LE410. The removal of the single hydroxyl group—a key feature of the Ecopipam pharmacophore—led to a dramatic loss of selectivity for the D1 receptor over the D2 receptor. d-nb.info Specifically, LE404 showed a 25-fold selectivity for D1 over D2, whereas LE410 was more potent at D2-like receptors. d-nb.info This highlights the crucial role of the hydroxyl group in conferring D1 selectivity.

The data below illustrates the impact of removing the hydroxyl group on receptor affinity and selectivity.

Table 2: Impact of Hydroxyl Group Removal on Receptor Affinity (pKi)

Compound Key Structural Feature pKi at hD1 pKi at hD2L D1/D2 Selectivity
LE404 Monohydroxylated 8.50 7.10 D1-selective (25-fold)
LE410 Non-hydroxylated (OH removed) 6.55 7.54 D2-selective

Data sourced from BMC Pharmacology. d-nb.info

These findings demonstrate a successful application of rational design, where a specific structural modification (removal of a hydroxyl group) based on a known D1-selective template (Ecopipam) resulted in a predictable shift in receptor selectivity. Such investigations are vital for refining existing chemical scaffolds to develop new therapeutics with tailored pharmacological profiles. researchgate.net

Formulation Science Research

Development of Pharmaceutical Dosage Forms (e.g., Beads, Pellets)

The formulation of an active pharmaceutical ingredient (API) into a final dosage form is a critical aspect of drug development. For this compound, research has focused on creating multiparticulate dosage forms, such as beads and pellets. google.com These systems offer several advantages over single-unit tablets, including more uniform transit through the gastrointestinal tract, reduced risk of dose dumping, and the ability to create customized release profiles. pharmaexcipients.comkoreascience.kr

Pellets are small, spherical or semi-spherical units that can be coated to control the release of the drug and then filled into capsules or compressed into tablets. koreascience.kr Pharmaceutical dosage forms for Ecopipam have been developed that incorporate both immediate-release components (IRC) and controlled-release components (CRC). google.com These components can be formulated as discrete beads, pellets, granules, or particles. google.com For example, a capsule dosage form can contain a mixture of immediate-release beads and controlled-release beads, allowing for a combination of rapid onset and sustained drug action. google.com This approach facilitates the creation of various release profiles, such as delayed-release or extended-release, by applying different functional polymer coatings to the pellets. koreascience.kr

In Vitro Dissolution Profile Analysis

In vitro dissolution testing is a crucial quality control tool used to assess the rate and extent to which a drug dissolves from its dosage form under specified laboratory conditions. dissolutiontech.comscispace.com This analysis helps ensure batch-to-batch consistency and is instrumental in the development of modified-release formulations. scielo.br The comparison of dissolution profiles, often using a similarity factor (f2), is a standard method for evaluating the performance of different formulations. dissolutiontech.comresearchgate.net

For this compound, dissolution profiles of controlled-release pellet capsules have been evaluated in various dissolution media. google.com In one specific analysis, the dissolution of a 25 mg Ecopipam HCl pellet capsule was tested in a pH 6.8 phosphate (B84403) buffer containing 0.1% sodium dodecyl sulfate (B86663) (SDS). google.com The results demonstrated a sustained-release profile, with approximately 67% of the drug released within 6 hours and 95% released within 24 hours. google.com This type of controlled dissolution is essential for maintaining therapeutic drug concentrations over an extended period from a single dose.

The table below summarizes the cumulative drug release over time for the Ecopipam HCl pellet formulation.

Table 3: In Vitro Dissolution Profile of Ecopipam HCl 25 mg Pellet Capsule

Time (hours) Cumulative % Drug Released (Approximate)
6 67%
24 95%

Data describes the dissolution profile in pH 6.8 phosphate buffer with 0.1% SDS, as reported in patent literature. google.com

Investigation of Ecopipam Hydrochloride in Disease Models

Models of Neurodevelopmental and Movement Disorders

Research in Tourette Syndrome Models: Basal Ganglia Dopamine (B1211576) Dysregulation

Tourette Syndrome (TS) is a neurodevelopmental disorder characterized by motor and phonic tics. nih.gov The underlying pathophysiology is thought to involve a dysregulation of dopaminergic signaling within the basal ganglia. nih.govresearchgate.net Specifically, hypotheses point towards dopaminergic hyperinnervation, leading to increased tonic and phasic dopamine levels. researchgate.net This hyperactivity is believed to contribute to the involuntary movements and vocalizations seen in TS.

Ecopipam (B1671091), as a selective dopamine D1 receptor antagonist, has been investigated for its potential to modulate this dysfunctional signaling. nih.govpharmaceutical-technology.com By blocking D1 receptors, ecopipam aims to reduce the excessive dopaminergic activity that drives tic expression. emalexbiosciences.com Research in this area has shown that ecopipam can reduce motor and phonic tics in individuals with TS. nih.govpharmaceutical-technology.com Clinical trials have demonstrated a significant reduction in the Yale Global Tic Severity Scale (YGTSS) total tic score in patients treated with ecopipam compared to placebo. nih.govnih.gov

Table 1: Key Findings in Tourette Syndrome Models

Study Focus Model Key Findings Reference(s)
Efficacy and Safety Adults with TS Reduction in YGTSS total tic score. nih.gov
Efficacy and Safety Children and Adolescents with TS Significant reduction in total tic scores compared to placebo. nih.gov
Mechanism General TS Research Dopaminergic hyperinnervation in the basal ganglia is a leading hypothesis. researchgate.net
Drug Action General TS Research Ecopipam selectively blocks D1/D5 receptors, potentially mitigating excessive dopamine signaling. pharmaceutical-technology.comemalexbiosciences.comclinicaltrials.gov

Studies in Lesch-Nyhan Syndrome Models: Dopamine D1 Receptor Hypersensitivity and Self-Injurious Behavior (SIB)

Lesch-Nyhan Syndrome (LND) is a rare genetic disorder resulting from a deficiency of the enzyme hypoxanthine-guanine phosphoribosyltransferase (HPRT). nih.govonderzoekmetmensen.nl A hallmark of LND is severe, recurrent self-injurious behavior (SIB). nih.govnih.gov Preclinical studies and theoretical models suggest that a key neurological feature of LND is a hypersensitivity of dopamine D1 receptors. nih.govonderzoekmetmensen.nl This supersensitivity is thought to be a primary driver of the compulsive and repetitive SIB observed in patients. onderzoekmetmensen.nl

Given this proposed mechanism, ecopipam has been investigated as a potential therapeutic agent for SIB in LND. nih.govnih.gov The rationale is that by antagonizing the hypersensitive D1 receptors, ecopipam could reduce the drive for self-injury. nih.gov Clinical investigations, though sometimes limited by small sample sizes or early termination, have suggested that ecopipam may be effective in reducing SIB in individuals with LND. nih.govnih.gov Some studies have reported a reduction in SIB, supporting the hypothesis that D1 receptor antagonism is a viable strategy for managing this challenging symptom. nih.govnih.gov

Table 2: Research Highlights in Lesch-Nyhan Syndrome Models

Study Aspect Model Principal Findings Reference(s)
Underlying Mechanism LND Patients Hypothesized D1-receptor supersensitivity contributes to SIB. onderzoekmetmensen.nl
Therapeutic Approach LND Patients with SIB Ecopipam as a D1-dopamine receptor antagonist is a targeted treatment strategy. nih.gov
Clinical Investigation LND Patients Exploratory studies suggest ecopipam may reduce SIB. nih.govnih.gov
Clinical Trial LND Patients A trial was designed to assess the safety and tolerability of ecopipam for SIB. clinicaltrials.gov

Investigations in Animal Models of Speech Disorders (Stuttering)

Stuttering, or childhood-onset fluency disorder, is a speech disorder with a neurobiological basis. researchgate.netnih.gov Evidence suggests that, similar to Tourette Syndrome, dysregulation of dopamine in the basal ganglia plays a significant role. researchgate.netnih.gov The theory posits that elevated dopamine levels may contribute to disruptions in speech fluency. nih.gov

Table 3: Ecopipam Research in Stuttering Models

Research Area Model Key Observations Reference(s)
Neurobiology Humans who stutter Elevated dopamine levels are associated with stuttering. nih.gov
Therapeutic Rationale Humans who stutter D1 receptor antagonists like ecopipam are proposed as novel therapies. researchgate.net
Clinical Findings Humans who stutter Ecopipam was associated with improved stuttering symptoms and quality of life. researchgate.netnih.gov
Drug Development General Ecopipam is being investigated in FDA trials for the treatment of stuttering. nih.gov

Exploration in Restless Legs Syndrome Models

Restless Legs Syndrome (RLS) is a neurological disorder characterized by an irresistible urge to move the legs, particularly during periods of rest. nih.gov While dopaminergic therapies are often effective initially, long-term use can lead to a worsening of symptoms known as augmentation. nih.gov Animal models of augmented RLS have revealed an interesting phenomenon: an increase in the affinity of dopamine D1 receptors in the spinal cord. nih.govecu.edu

This finding has led to the investigation of ecopipam as a potential treatment for augmented RLS. nih.govecu.edu The rationale is that by blocking these upregulated D1 receptors, ecopipam could alleviate the symptoms of augmentation. nih.gov An exploratory clinical trial in patients with augmented RLS found that ecopipam was well-tolerated. nih.gov While the study was not powered for efficacy, the results were encouraging enough to justify larger studies. nih.gov

Table 4: Ecopipam in Restless Legs Syndrome Research

Investigation Focus Model Significant Findings Reference(s)
Pathophysiology of Augmentation Animal models of RLS Increased dopamine receptor type-1 affinity in the spinal cord. nih.govecu.edu
Therapeutic Strategy Patients with augmented RLS Ecopipam, a D1/D5 receptor antagonist, is being explored as a targeted treatment. nih.gov
Clinical Trial Patients with augmented RLS An initial safety trial found ecopipam to be well-tolerated. nih.gov

Research in Substance Use Disorder Models

Cocaine Addiction Models: Attenuation of Reinforcing Effects and Craving

The reinforcing and addictive properties of cocaine are strongly linked to its ability to enhance dopamine function in the brain's mesolimbic system. researchgate.net The role of specific dopamine receptor subtypes in these effects has been a key area of research.

Studies in both animal models and humans have investigated the effects of ecopipam on cocaine addiction. nih.govnih.gov In animal models, acute administration of ecopipam has been shown to block the reinforcing effects of cocaine. nih.gov In human studies with individuals dependent on cocaine, acute pretreatment with ecopipam was found to dose-dependently decrease the euphoric and stimulating effects of intravenous cocaine. researchgate.netnih.gov It also reduced the self-reported desire to take cocaine. researchgate.netnih.gov However, the effects of chronic ecopipam administration appear to be different. When given over a longer period, ecopipam was found to increase cocaine self-administration in both animal and human laboratory studies. nih.govnih.gov This suggests that while acute D1 receptor blockade may be beneficial, chronic antagonism might not be a viable long-term treatment strategy for cocaine abuse. researchgate.netnih.gov

Table 5: Ecopipam in Cocaine Addiction Research

Study Type Model Key Findings Reference(s)
Acute Administration Rats and monkeys Blocked cocaine's reinforcing effects. nih.gov
Acute Pretreatment Cocaine-dependent humans Attenuated euphoric and stimulating effects of cocaine; decreased desire for cocaine. researchgate.netnih.gov
Chronic Administration Animal and human laboratory studies Increased cocaine self-administration. nih.govnih.gov
Overall Conclusion Cocaine-dependent individuals Chronic D1 receptor antagonism may not be a useful approach for treating cocaine abuse. nih.gov

Nicotine (B1678760) Models: Effects on Sensory Reinforcement

Research in animal models has explored the role of Ecopipam hydrochloride in modulating the reinforcing properties of nicotine. Some theories propose that nicotine's reinforcing effects are not solely direct but can also be indirect, by enhancing the rewarding value of other stimuli. researchgate.net Studies in adult rat models have shown that nicotine can enhance the reinforcing effects of a sensory stimulus. medchemexpress.commedchemexpress.com

Pretreatment with this compound was found to abolish this nicotine-induced enhancement. medchemexpress.commedchemexpress.com In experiments where rats could press a lever to receive a sensory reinforcer, this compound dose-dependently reduced pressing on the active lever, indicating a direct impact on the reinforcing properties of the stimulus in the presence of nicotine. medchemexpress.commedchemexpress.com This suggests that dopamine D1 receptor activity is crucial for the ability of nicotine to increase the reinforcing value of sensory cues. medchemexpress.com

Study FindingAnimal ModelOutcome
Abolishment of Nicotine-Induced EnhancementAdult rats injected with NicotineThis compound eliminated the potentiating effect of nicotine on a sensory reinforcer. medchemexpress.commedchemexpress.com
Reduction in Operant RespondingAdult rats injected with NicotineThis compound dose-dependently reduced lever pressing for the sensory reinforcer. medchemexpress.commedchemexpress.com

Exploring Role in Reward Pathways in Addiction Models

The mesolimbic system's dopamine D1 receptors are hypothesized to be significantly involved in processing rewarded behaviors and pleasure. wikipedia.orgiiab.me this compound's role as a D1 receptor antagonist has made it a compound of interest in addiction research, particularly for substances like cocaine. evitachem.com

Human clinical studies demonstrated that this compound could attenuate the acute euphoric and stimulating effects of cocaine in a dose-dependent manner. researchgate.netnih.gov Furthermore, it was associated with a reduction in the self-reported desire to take cocaine. researchgate.netnih.gov The mechanism for this effect on cravings is thought to be Ecopipam's antagonism of D1 receptors, with a particular focus on their function within the ventral striatum. researchgate.net However, some research has indicated that this attenuating effect on cocaine's subjective effects did not persist following repeated administration of Ecopipam. wikipedia.orgiiab.me The initial findings suggest that D1-like receptors play an important role in the mood-altering and rewarding effects of cocaine. nih.gov

Research FocusModelKey FindingCitation
Cocaine EuphoriaHuman subjects with cocaine dependenceThis compound dose-dependently attenuated the euphoric and stimulating effects of intravenous cocaine. researchgate.netnih.gov
Cocaine CravingHuman subjects with cocaine dependenceRatings of desire to take cocaine were diminished following this compound pretreatment. researchgate.netnih.gov
Reward PathwayGeneral hypothesisDopamine D1 receptors in the mesolimbic system are implicated in rewarded behaviors and pleasure. wikipedia.orgiiab.me
Mechanism of ActionAddiction ModelsThe effect on cravings may be due to D1 receptor antagonism in the ventral striatum. researchgate.net

Research in Other Central Nervous System Disorder Models

Preclinical Research in Schizophrenia Models

Based on its activity in animal models, this compound was first investigated as a potential treatment for schizophrenia. wikipedia.orgiiab.me The rationale stemmed from its selective mechanism as a dopamine D1 receptor antagonist, which is distinct from the D2 receptor blockade of most conventional antipsychotics. patsnap.com Preclinical studies and theoretical perspectives suggested that by targeting D1 receptors, Ecopipam might rebalance (B12800153) dysfunctional cortical dopamine neurotransmission. patsnap.com There was interest in its potential to address the negative and cognitive symptoms of schizophrenia, areas where D2 antagonists have shown limited efficacy. patsnap.com Despite the preclinical rationale, subsequent human clinical trials showed no efficacy in treating schizophrenia, and its development for this indication was discontinued. wikipedia.orgiiab.me

Studies in Obesity Models

A role for D1-like receptors in the modulation of food intake has been established in animal models, which provided a basis for investigating this compound in obesity. nih.gov Subsequent large-scale clinical trials evaluated the compound for weight management in obese subjects, including those with type 2 diabetes. wikipedia.orgnih.gov

The findings from these studies showed that Ecopipam was an effective treatment for both achieving and maintaining weight loss. nih.gov In a Phase 2 study, a significantly higher proportion of subjects receiving Ecopipam achieved at least a 5% weight loss compared to placebo over 12 weeks. nih.gov Phase 3 studies confirmed its efficacy, demonstrating greater weight loss than placebo over a 52-week period. nih.gov Notably, in some pediatric studies for other conditions, Ecopipam was not associated with the weight gain commonly seen with other antipsychotic agents; in one trial, subjects receiving placebo gained more weight than those receiving Ecopipam. aap.org2minutemedicine.comresearchgate.net Despite the positive efficacy findings for weight loss, development for this indication was halted. wikipedia.orgnih.gov

Trial PhaseComparisonFinding
Phase 2 (12 weeks)Ecopipam 100 mg vs. Placebo26% of Ecopipam subjects achieved ≥5% weight loss, compared to 6% of placebo subjects. nih.gov
Phase 3 (52 weeks)Ecopipam 100 mg vs. PlaceboEcopipam produced a 3.1% to 4.3% greater weight loss than placebo. nih.gov

Models of Pathological Gambling: Dopamine D1 Receptor Antagonism in Ventral Striatum

Research into pathological gambling has pointed to a potential role for dopamine dysregulation. nih.gov Studies have indicated that dopamine synthesis capacity is elevated in the striatum, including the ventral striatum, of individuals with pathological gambling compared to healthy controls. nih.gov This has led to the hypothesis that antagonizing dopamine receptors could be a viable therapeutic strategy. researchgate.netnih.gov

Ecopipam's specific antagonism of D1 receptors has been evaluated for this purpose. nih.govballardpsych.com A single-blind study was conducted where individuals with gambling disorder received Ecopipam on an as-needed basis for eight weeks. nih.gov The results showed a statistically significant reduction in the primary measure of gambling severity, the Yale-Brown Obsessive Compulsive Scale Modified for Pathological Gambling (PG-YBOCS). researchgate.netnih.gov These findings suggest that targeting the dopamine D1 receptor, particularly within the reward-associated ventral striatum, may be beneficial in managing gambling behaviors. researchgate.netnih.gov

Outcome MeasureBaseline ScoreEndpoint ScoreResult
PG-YBOCS Total Score25.614.0Statistically significant reduction (P > .001). researchgate.netnih.gov
PG-YBOCS Thought-Urge SubscaleNot specifiedNot specifiedStatistically significant reduction (P > .001). nih.gov
PG-YBOCS Behavior SubscaleNot specifiedNot specifiedStatistically significant reduction (P > .001). nih.gov

Evaluation in Animal Models of Depression and Motivation

Motivational deficits, such as anergia and reduced willingness to exert effort, are symptoms associated with depression. researchgate.net Animal models that assess effort-based decision making are used to study these symptoms. researchgate.netplos.org One such model is the progressive ratio/chow feeding choice task, where animals can choose between working for a preferred food (e.g., lever pressing) or consuming a less-preferred but freely available food. plos.org

In studies using this task, this compound was shown to induce a low-effort bias. researchgate.netplos.org Administration of the compound led to a significant decrease in lever pressing for the preferred food and a corresponding increase in the consumption of the freely available chow. researchgate.netplos.org This shift in behavior demonstrates a reduced willingness to work for a reward, suggesting that D1 receptor antagonism can impact the valuation of effort and motivation. plos.org These findings are consistent with the broader understanding that dopamine systems are critical in regulating the exertion of effort. researchgate.net

Animal Model TaskEffect of EcopipamInterpretation
Fixed Ratio 5/Chow Feeding ChoiceDecreased lever pressing, increased chow intake. researchgate.netInduced a low-effort bias.
Progressive Ratio/Chow Feeding ChoiceReduced total lever presses and highest ratio achieved. plos.orgShifted choice from high-effort to low-effort behavior.

Advanced Research Methodologies and Techniques Applied to Ecopipam Hydrochloride

In Vitro Research Techniques

In vitro studies are fundamental for characterizing the molecular and cellular effects of a compound in a controlled environment, outside of a living organism.

High-Throughput Screening (HTS) encompasses automated methods used to rapidly test thousands of chemical compounds for a specific biological activity. For Ecopipam (B1671091) hydrochloride, HTS has been crucial for determining its binding affinity and selectivity for various neurotransmitter receptors. These assays often involve cell-based reporter gene systems or competitive binding assays where the compound's ability to displace a radiolabeled ligand from its receptor is measured. rrpharmacology.ru

Research has established Ecopipam hydrochloride as a potent and selective antagonist of the dopamine (B1211576) D1/D5 receptor family. medchemexpress.com Binding studies have quantified its high affinity for these receptors while also demonstrating significantly lower affinity for other receptor types, which underscores its selectivity. medchemexpress.commedchemexpress.com For instance, its affinity for D1 and D5 receptors is in the low nanomolar range, whereas its affinity for D2, D4, serotonin (B10506) (5-HT), and adrenergic α2a receptors is substantially lower, requiring much higher concentrations for binding. medchemexpress.commedchemexpress.com This selectivity profile was further confirmed using cloned human receptors, where Ecopipam bound with high affinity to hD1/hD5 receptors but was over 700-fold more selective for these compared to hD2, hD3, and hD4 receptors.

Cellular electrophysiology techniques are used to study the electrical properties of cells and tissues, providing direct insight into how a compound modulates neuronal function. These methods can measure changes in membrane potential, ion channel activity, and synaptic transmission.

The functional antagonist activity of this compound has been demonstrated in isolated neural tissue preparations. In one key study using an isolated corticohippocampal formation from an immature brain, researchers investigated its effect on dopamine-induced epileptiform activity. medchemexpress.com The findings showed that this compound (at a concentration of 2 μM) completely abolished the proconvulsive effects induced by dopamine (10 μM). medchemexpress.commedchemexpress.com This result provides direct electrophysiological evidence of Ecopipam's ability to antagonize dopamine-mediated neuronal hyperexcitability at a cellular network level.

Gene expression and proteomic analyses are powerful techniques for understanding the downstream cellular consequences of drug-receptor interactions. Gene expression studies, often using methods like quantitative polymerase chain reaction (qPCR), measure changes in the transcription of specific genes into messenger RNA (mRNA) following drug treatment. i3l.ac.id Proteomics utilizes techniques like mass spectrometry to perform large-scale analysis of the entire protein complement (proteome) of a cell, identifying changes in protein expression or post-translational modifications. embopress.orgnih.gov

While specific gene expression or proteomic studies focused solely on this compound in cellular models are not extensively detailed in the available literature, these methodologies represent a critical frontier in pharmacology. Applying these techniques to this compound would involve treating relevant neuronal cell cultures with the compound and subsequently analyzing changes in the expression of genes and proteins associated with dopamine signaling pathways, neuronal plasticity, and cellular metabolism. nih.govfrontiersin.org Such studies could reveal novel molecular targets, elucidate the long-term adaptive changes induced by D1 receptor blockade, and provide a deeper understanding of its mechanism of action beyond direct receptor antagonism. For example, a deep proteomics approach could identify alterations in synaptic protein composition or signaling cascades following Ecopipam exposure, offering new insights into its therapeutic effects. nih.gov

Cellular Electrophysiology Studies

In Vivo Preclinical Techniques

In vivo studies in animal models are essential for understanding how a compound's molecular actions translate into effects on a whole, living system, including its impact on neurochemistry and behavior.

Microdialysis is an in vivo technique used to sample and measure the concentration of neurotransmitters and other molecules in the extracellular fluid of specific brain regions of freely moving animals. A small, semi-permeable probe is inserted into the target brain area, allowing for continuous monitoring of neurochemical changes in response to a pharmacological agent.

The application of microdialysis has provided direct evidence of this compound's ability to modulate neurotransmitter systems in the brain. In studies involving rats, local perfusion of this compound into the striatum—a brain region critical for motor control and reward—was shown to reversibly and dose-dependently decrease the release of acetylcholine (B1216132). medchemexpress.commedchemexpress.com This finding demonstrates that by blocking D1 receptors, Ecopipam can influence the activity of other neurotransmitter systems, in this case, the cholinergic system within the striatum.

Advanced behavioral phenotyping uses a battery of specialized tests in animal models to characterize the effects of a compound on complex behaviors such as motivation, motor function, and reward-seeking. These models are crucial for predicting a drug's potential therapeutic applications.

Studies in rats have used established behavioral paradigms to characterize the in vivo effects of this compound. One such model involves antagonizing behaviors induced by dopamine agonists like apomorphine. This compound was shown to antagonize apomorphine-induced stereotypy, a repetitive, compulsive behavior. medchemexpress.commedchemexpress.com In another model, researchers found that this compound could abolish the enhancement of a sensory reinforcer induced by nicotine (B1678760), suggesting an impact on reward-related learning and motivation. medchemexpress.commedchemexpress.com These findings from behavioral phenotyping studies are critical for linking the D1 receptor antagonist activity of Ecopipam to its potential effects on behaviors associated with neuropsychiatric disorders. researchgate.net

Neuroanatomical Mapping of Receptor Distribution and Occupancy in Animal Brains

The investigation of this compound's effects at a macro level involves detailed mapping of its target receptors, primarily the dopamine D1 and D5 receptors, within the animal brain. In vitro binding studies using rat brain homogenates have been instrumental in this effort. google.com These studies demonstrated that ecopipam possesses a high affinity for D1/D5 receptors. google.com

Further research has highlighted the distribution of these receptors in key brain regions associated with motivation, reward, and motor control. The mesocorticolimbic system, which includes the ventral tegmental area, nucleus accumbens, and prefrontal cortex, is a primary site of interest due to its dense population of dopamine receptors. squarespace.com Understanding the precise location and density of D1 and D5 receptors within these circuits is crucial for interpreting the behavioral effects of ecopipam observed in animal models. squarespace.comunlp.edu.ar

Techniques such as autoradiography with radiolabeled ligands are employed to visualize the distribution of these receptors. By observing where ecopipam binds in brain tissue slices, researchers can create a neuroanatomical map of its potential sites of action. This information is critical for correlating the drug's molecular activity with its physiological and behavioral outcomes.

Ex Vivo Tissue Analysis from Animal Studies

Complementing in vivo observations, ex vivo tissue analysis provides a more granular view of this compound's effects after administration in animal models. This involves the collection of brain tissue following experimental protocols to measure various neurochemical and cellular changes. researchgate.net

One key application of ex vivo analysis is to determine the concentration of ecopipam and its metabolites in specific brain regions, which helps in understanding its pharmacokinetic and pharmacodynamic relationship. patsnap.com For instance, after administering ecopipam to rats, researchers can analyze striatal tissue to measure changes in neurotransmitter levels, such as acetylcholine. medchemexpress.com Studies have shown that local application of ecopipam in the rat striatum can dose-dependently decrease acetylcholine release. medchemexpress.com

Furthermore, ex vivo techniques are crucial for assessing the stability of compounds in biological samples. Research has shown that some drug esters can be unstable in serum samples, which can lead to inaccurate measurements of drug concentration. researchgate.net While not specific to ecopipam, this highlights the importance of proper sample handling and the potential use of enzyme inhibitors to ensure the accuracy of ex vivo bioanalysis. researchgate.net This type of analysis provides direct evidence of the drug's impact on neurochemistry within specific brain circuits.

Computational and Systems Biology Approaches

In recent years, computational and systems biology approaches have become indispensable in drug discovery and development, offering powerful tools to predict and model the behavior of pharmaceutical compounds like this compound.

Molecular Docking and Ligand-Receptor Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the binding affinity and interaction at an atomic level. openaccessjournals.comnih.gov This method is fundamental in understanding how this compound interacts with the D1 and D5 dopamine receptors. openaccessjournals.com

The process involves creating a three-dimensional model of the receptor's binding site and then computationally "docking" the ecopipam molecule into this site. mdpi.comunirioja.es Scoring functions are then used to evaluate the stability of the resulting complex, predicting the strength of the interaction based on factors like hydrogen bonds and van der Waals forces. openaccessjournals.com This allows researchers to visualize and analyze the specific amino acid residues within the receptor that are crucial for binding ecopipam, offering a detailed map of the ligand-receptor interaction. mdpi.com

ParameterDescriptionRelevance to Ecopipam Research
Ligand The molecule being studied (Ecopipam). openaccessjournals.comThe primary focus of the simulation.
Receptor The biological target (Dopamine D1/D5 receptors). openaccessjournals.comUnderstanding the site of action.
Binding Affinity The strength of the interaction between the ligand and receptor. openaccessjournals.comPredicts the potency of the drug.
Binding Pose The orientation of the ligand within the receptor's binding site. nih.govReveals key molecular interactions.
Scoring Function An algorithm that estimates the binding affinity. openaccessjournals.comQuantifies the stability of the ligand-receptor complex.

In Silico Prediction of Pharmacological Profiles

In silico methods, which are computer-based simulations, are increasingly used to predict the pharmacological profile of drug candidates, including their absorption, distribution, metabolism, and excretion (ADME) properties. nih.govmdpi.com For ecopipam, these models can help forecast its behavior in the body, reducing the need for extensive early-stage animal testing. mdpi.com

By leveraging large databases of chemical compounds and their known biological activities, machine learning algorithms can predict a compound's potential efficacy and off-target effects. nih.gov For example, in silico models can be used to predict whether ecopipam is likely to interact with other receptors, which helps in assessing its selectivity and potential side effects. nih.gov These predictive models are valuable for optimizing drug candidates and identifying potential liabilities early in the development process. mdpi.com

Application of Artificial Intelligence in Preclinical Assessment

Artificial intelligence (AI) is revolutionizing preclinical drug assessment by enabling the rapid analysis of vast and complex datasets. mdpi.combiorxiv.org AI algorithms, particularly deep learning models, can be trained on histopathological images from animal studies to automatically identify and quantify tissue changes induced by a drug candidate. biorxiv.org

In the context of ecopipam, AI could be applied to analyze brain tissue from animal models to detect subtle changes in neuronal morphology or receptor expression that might not be apparent through manual examination. AI can also be used to analyze large-scale 'omics' data (genomics, proteomics, etc.) to uncover novel biomarkers or mechanisms of action. mdpi.com By integrating data from various sources, AI can help build more comprehensive and predictive models of a drug's effects, ultimately accelerating the transition from preclinical research to clinical trials. mdpi.comresearchgate.net The overarching goal is to enhance the efficiency, accuracy, and predictive power of preclinical safety and efficacy assessments. biorxiv.org

Future Directions and Emerging Research Avenues for Ecopipam Hydrochloride

Elucidating Long-term Neurobiological and Neuroplastic Effects of D1 Antagonism

The long-term consequences of selective D1 receptor antagonism on brain function and structure are a critical area for future research. While the immediate effects are linked to blocking D1 receptors, prolonged treatment may lead to neuroplastic changes in dopamine (B1211576) signaling pathways.

Dopamine is a crucial neuromodulator in synaptic plasticity, with its effects being dependent on receptor subtype, concentration, and the type of neuroplasticity being induced. jneurosci.orguni-goettingen.de D1-like receptors, in particular, are implicated in cognitive processes through their influence on plasticity. jneurosci.orgmdpi.com Studies have shown that D1 receptor activation can have a dose-dependent, inverted U-shaped effect on motor cortex plasticity. jneurosci.org

Future research will need to investigate how chronic ecopipam (B1671091) administration affects these processes. Key questions to be addressed include:

Structural Changes: Does long-term D1 antagonism lead to alterations in neuronal morphology, such as changes in dendritic spine density or synaptic protein expression in key brain regions like the basal ganglia and prefrontal cortex?

Functional Plasticity: How does chronic ecopipam treatment impact long-term potentiation (LTP) and long-term depression (LTD), the cellular mechanisms underlying learning and memory? mdpi.com

Compensatory Mechanisms: Does the brain adapt to sustained D1 blockade by upregulating or downregulating other neurotransmitter systems? Recent studies on dopamine depletion suggest that it can trigger an increase in plasticity-related signaling in the hippocampus, indicating potential compensatory mechanisms. tandfonline.com

Longitudinal studies combining neuroimaging techniques (e.g., fMRI, PET) with molecular and behavioral analyses in preclinical models will be instrumental in answering these questions. mdpi.com Understanding these long-term effects is paramount for predicting the sustained efficacy and potential for unforeseen consequences of ecopipam treatment.

Exploration of Novel Preclinical Indications Based on Mechanistic Insights

Ecopipam's selective mechanism of action suggests its potential utility in a variety of conditions beyond its current primary focus on Tourette syndrome and stuttering. wikipedia.orgpatsnap.com The compound's ability to modulate dopamine signaling without the adverse effects associated with D2 receptor blockade makes it an attractive candidate for other disorders involving dopamine dysregulation. patsnap.com

Initial clinical trials explored ecopipam for schizophrenia, cocaine addiction, and obesity. wikipedia.orgnih.govresearchgate.net While development for these indications was discontinued, the mechanistic rationale remains a subject of interest. wikipedia.org For instance, acute administration of ecopipam was found to attenuate the euphoric effects of cocaine, although this effect did not persist with chronic dosing. wikipedia.orgnih.gov

Emerging preclinical and exploratory clinical research has pointed towards other potential applications:

Restless Legs Syndrome (RLS): Studies in animal models have shown an increase in D1 receptor expression, suggesting that a D1 antagonist like ecopipam could be beneficial. ecu.edu This has led to a licensing agreement to explore ecopipam for RLS associated with augmentation from standard dopaminergic therapies. patsnap.comecu.edu

Lesch-Nyhan Disease: Preclinical studies have suggested that D1 receptor antagonists could be useful for treating the self-injurious behaviors characteristic of this disorder. nih.gov A small clinical trial indicated that ecopipam was well-tolerated and showed potential in reducing these behaviors. nih.gov

Gambling Disorder: The role of dopamine in reward processing suggests that ecopipam's ability to block cravings might extend to behavioral addictions like pathological gambling. researchgate.net

Future research should continue to leverage our understanding of the dopamine system to identify new therapeutic targets for ecopipam.

Development of Next-Generation Ecopipam Analogues with Optimized Properties

While ecopipam represents a significant advancement, the development of next-generation analogues with optimized properties is a logical next step. The goal of such a program would be to enhance therapeutic efficacy, improve the pharmacokinetic profile, and further refine the safety profile.

Key areas for optimization could include:

Enhanced Selectivity: Designing analogues with even greater selectivity for D1 over D5 receptors, or vice versa, could help to dissect the specific contributions of each receptor subtype to therapeutic effects and side effects.

Improved Pharmacokinetics: Modifying the chemical structure to alter absorption, distribution, metabolism, and excretion (ADME) properties could lead to more convenient dosing regimens or reduced potential for drug-drug interactions.

Reduced Side Effects: Although ecopipam is generally well-tolerated, side effects such as sedation, anxiety, and depression have been reported. wikipedia.orgnih.gov Medicinal chemistry efforts could focus on creating analogues that retain therapeutic efficacy while minimizing these unwanted effects.

Structure-activity relationship (SAR) studies, which systematically alter the chemical structure of ecopipam and evaluate the effects on receptor binding and functional activity, will be crucial in this endeavor.

Refining Preclinical Models for Enhanced Translational Predictive Validity

The successful translation of preclinical findings to clinical efficacy is a major challenge in neuropsychiatric drug development. nih.gov To improve the predictive validity of animal models for disorders that may be treated with ecopipam, several refinements are necessary.

Historically, preclinical models have been assessed based on construct, face, and predictive validity. nih.gov However, there is a growing recognition of the need to move beyond simple behavioral readouts and develop models that more accurately recapitulate the complex neurobiology of human disorders. nih.gov

For conditions like Tourette syndrome, animal models such as the D1CT-7 mouse have been valuable. nih.gov This model exhibits spontaneous tic-like behaviors that are sensitive to standard therapies, providing good face and predictive validity. nih.gov However, enhancing the construct validity by incorporating genetic and environmental risk factors is an important future direction. nih.govresearchgate.net

Future research in this area should focus on:

Integrating Genetic and Environmental Factors: Developing models that combine genetic predispositions with environmental stressors to better mimic the multifactorial nature of many neuropsychiatric disorders. nih.govresearchgate.net

Utilizing Translational Biomarkers: Incorporating biomarkers that can be measured in both animals and humans, such as neuroimaging readouts or electrophysiological measures (e.g., prepulse inhibition), to bridge the translational gap. nih.gov

"Reverse Translation": Studying the mechanisms of effective human treatments in animal models to identify novel therapeutic targets and refine existing models. nih.gov

By improving the translational validity of preclinical models, researchers can more accurately predict the efficacy of ecopipam and its analogues in human patients.

Synergistic Research with Other Therapeutic Modalities

Investigating the potential for ecopipam to be used in combination with other therapeutic modalities is a promising avenue for future research. patsnap.com Complex neuropsychiatric disorders often require a multi-modal treatment approach, and combining ecopipam with other interventions could lead to synergistic effects and improved patient outcomes. patsnap.compatsnap.com

Potential combination therapies to explore include:

Other Pharmacotherapies: Combining ecopipam with drugs that target different neurotransmitter systems could provide a more comprehensive approach to treatment. For example, in disorders with comorbid anxiety or depression, co-administration with selective serotonin (B10506) reuptake inhibitors (SSRIs) might be beneficial. drugbank.com However, careful consideration of potential drug-drug interactions is essential. drugbank.com

Pharmacogenomics: Identifying genetic biomarkers that predict a patient's response to ecopipam could help to personalize treatment and identify individuals who are most likely to benefit from combination therapies. patsnap.com

Q & A

Q. What is the pharmacological profile of Ecopipam hydrochloride, and how does its selectivity for D1/D5 receptors influence its use in preclinical models?

this compound is a selective dopamine D1/D5 receptor antagonist with Ki values of 1.2 nM (D1) and 2.0 nM (D5). It exhibits >40-fold selectivity over D2, D4, 5-HT, and α2a receptors (Ki values: 0.98 μM, 5.52 μM, 0.08 μM, and 0.73 μM, respectively) . This selectivity allows researchers to isolate D1/D5-mediated effects in behavioral and neurochemical studies, avoiding confounding interactions with other receptor subtypes. For example, in Mecp2 knockdown mouse models, Ecopipam suppressed excessive grooming behavior without blocking NMDA or mGluR5 pathways, unlike SCH23390, which has off-target 5-HT2C affinity .

Q. What are the recommended experimental protocols for administering this compound in animal studies?

  • Dosing : In mice, intraperitoneal doses range from 1–10 mg/kg, adjusted based on receptor occupancy studies. Higher doses (e.g., 10 mg/kg) are required for behavioral effects due to blood-brain barrier penetration challenges .
  • Solubility : Ecopipam is soluble in organic solvents like chloroform and methanol. For in vivo studies, prepare stock solutions in saline with <1% DMSO to minimize toxicity .
  • Controls : Include SCH23390 as a comparator to differentiate D1-specific effects from 5-HT receptor interactions .

Q. How do pharmacokinetic properties of this compound affect dosing strategies in clinical trials?

Ecopipam has an oral bioavailability of ~60% in humans, with a half-life of 18–24 hours. In phase 2 trials for Tourette syndrome, a daily dose of 50–100 mg achieved steady-state plasma concentrations sufficient for D1/D5 receptor blockade without significant off-target effects . Dose adjustments are critical in pediatric populations, where body surface area-based calculations are used to minimize adverse effects .

Advanced Research Questions

Q. How can researchers address contradictory findings regarding Ecopipam’s efficacy in modulating cocaine-related behaviors?

Clinical trials report mixed results: Ecopipam reduced cocaine self-administration in one study (Haney et al., 2001) but failed to attenuate subjective cocaine effects in others (Nann-Vernotica et al., 2001; Chausmer et al., 2003) . Methodological factors to consider:

  • Trial Design : Differences in dosing schedules (acute vs. chronic) and participant heterogeneity (e.g., comorbid nicotine use).
  • Outcome Measures : Use standardized scales (e.g., Visual Analog Scales for craving) and biomarker validation (e.g., dopamine metabolite levels) to reduce variability .
  • Data Analysis : Apply multivariate regression to control for confounding variables like baseline dopamine receptor density .

Q. What methodological considerations are critical when designing trials for rare disorders like Lesch-Nyhan syndrome?

  • Participant Selection : Use genetic screening to confirm hypoxanthine-guanine phosphoribosyltransferase (HPRT1) mutations. Stratify by disease severity using the Lesch-Nyhan Behavior Scale .
  • Trial Structure : Phase 2 trials should employ crossover designs (e.g., 30-day ecopipam vs. placebo) to maximize statistical power in small cohorts .
  • Safety Monitoring : Prioritize renal function tests due to HPRT1-related metabolic complications .

Q. How does the differential response to Ecopipam vs. SCH23390 in Mecp2/Tsc1 models inform its mechanism?

In Mecp2 knockdown mice, Ecopipam rescued social novelty deficits but not novel object preference, whereas SCH23390 showed the opposite pattern. This suggests Ecopipam’s partial D1 antagonism spares downstream cAMP pathways involved in specific cognitive domains. Researchers should:

  • Combine Behavioral Assays : Use a battery of tests (grooming, sociability, object recognition) to dissect pathway-specific effects .
  • Molecular Profiling : Validate receptor occupancy via autoradiography and correlate with behavioral outcomes .

Methodological Resources

  • Clinical Trial Templates : Reference the NIH Human Subjects Protocol Template for inclusion/exclusion criteria and safety reporting .
  • Data Reproducibility : Follow STROBE guidelines for observational studies and CONSORT for randomized trials .
  • Chemical Handling : Store Ecopipam at -20°C for long-term stability; avoid repeated freeze-thaw cycles .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.